molecular formula C21H20ClNO6 B1251236 Cyanosporaside A

Cyanosporaside A

Katalognummer: B1251236
Molekulargewicht: 417.8 g/mol
InChI-Schlüssel: FMQYEPDNLFRUQP-LPYYISIISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyanosporaside A is a chlorinated and cyano-functionalized cyclopenta[a]indene glycoside isolated from marine actinomycetes such as Salinispora pacifica . This natural product is of significant interest in chemical biology and oncology research due to its confirmed biosynthetic origin from a highly reactive enediyne polyketide precursor . Enediynes are a remarkable class of compounds known for their phenomenal cytotoxicity, which arises from their ability to undergo cycloaromatization to generate a reactive p -benzyne diradical species capable of causing DNA double-strand breaks . While this compound itself is considered a stable product derived from the abiotic decomposition of the labile enediyne core, its study provides crucial genetic and biochemical insights into enediyne biosynthesis and the molecular basis for unique functionalizations, such as the nitrile group . This makes it a valuable tool for researchers exploring the biosynthesis and bioengineering of enediyne derivatives . Although initial bioassays indicated weak cytotoxicity against the HCT-116 human colon carcinoma cell line (IC₅₀ of 30 µg/mL) and no significant activity against a panel of resistant microbial strains, its unique structural framework and biosynthetic logic continue to make it a compelling subject for total synthesis and mechanism-of-action studies . Attention: For research use only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C21H20ClNO6

Molekulargewicht

417.8 g/mol

IUPAC-Name

2-[(1S,8bR)-8-chloro-8b-[(2S,3S,5S,6R)-3,5-dihydroxy-5,6-dimethyl-4-oxooxan-2-yl]oxy-1-hydroxy-1H-cyclopenta[a]inden-7-yl]acetonitrile

InChI

InChI=1S/C21H20ClNO6/c1-10-20(2,27)18(26)17(25)19(28-10)29-21-13(5-6-14(21)24)9-12-4-3-11(7-8-23)16(22)15(12)21/h3-6,9-10,14,17,19,24-25,27H,7H2,1-2H3/t10-,14+,17-,19+,20+,21+/m1/s1

InChI-Schlüssel

FMQYEPDNLFRUQP-LPYYISIISA-N

Isomerische SMILES

C[C@@H]1[C@](C(=O)[C@H]([C@@H](O1)O[C@]23[C@H](C=CC2=CC4=C3C(=C(C=C4)CC#N)Cl)O)O)(C)O

Kanonische SMILES

CC1C(C(=O)C(C(O1)OC23C(C=CC2=CC4=C3C(=C(C=C4)CC#N)Cl)O)O)(C)O

Synonyme

cyanosporaside A

Herkunft des Produkts

United States

Isolation and Characterization Methodologies of Cyanosporaside a

Isolation Strategies from Natural Producer Organisms

The isolation of cyanosporaside A from its natural sources typically involves a series of steps designed to extract, fractionate, and purify the compound from complex biological matrices.

Source Organisms: Marine Actinomycetes (Salinispora pacifica, Streptomyces sp.)

This compound was initially isolated from the marine actinomycete "Salinispora pacifica". capes.gov.bracs.org Specifically, the strain "Salinispora pacifica" CNS 103, collected from deep-sea sediment in Palau, was identified as a producer of cyanosporasides A and B. capes.gov.brmdpi.comnih.gov Another strain, "S. pacifica" CNS-143, has been reported to produce novel cyanosporaside analogues, including cyanosporasides C-F. nih.govnih.gov

Another genus of marine actinomycetes, Streptomyces, has also been found to produce cyanosporasides. Streptomyces sp. strain CNT-179 is known to biosynthesize cyanosporaside aglycones, specifically analogues 4 and 5, which possess the same absolute configuration as those isolated from "S. pacifica" CNS-143. nih.gov Further analysis of the organic extract from Streptomyces sp. CNT-179 led to the discovery of cyanosporaside F. nih.gov The cyanosporasides A-F are described as monochlorinated benzenoid derivatives isolated from marine actinomycetes belonging to the Salinispora and Streptomyces genera. nih.govresearchgate.net

Bioassay-Guided Fractionation Approaches

Bioassay-guided fractionation is a common strategy employed in the isolation of natural products with specific biological activities. This approach involves separating a crude extract into fractions and testing each fraction for the desired activity. Fractions showing activity are further sub-fractionated and tested until the active compound is isolated. While the provided text mentions bioassay-guided fractionation in the context of discovering other compounds from marine actinomycetes, it also indicates that isolation of this compound typically involves bioassay-guided fractionation using solvent extraction. This suggests that fractions were likely assessed for a particular biological property during the isolation process of this compound, although the specific bioassay used for this compound is not detailed in the provided snippets. Bioassay-guided fractionation has been instrumental in discovering novel compounds from marine Streptomyces and Leptolyngbya species. nih.govfrontiersin.org

Chromatographic Purification Techniques (e.g., HPLC, Column Chromatography)

Chromatographic techniques are essential for the purification of this compound from the complex mixtures obtained after extraction and initial fractionation. Isolation typically involves solvent extraction followed by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and column chromatography.

Column chromatography is a widely used method to separate components of a mixture based on their differential interactions with a stationary phase as a mobile phase moves through the column. libretexts.org HPLC is a more efficient form of column chromatography that uses high pressure to force the mobile phase through a column packed with small particles, allowing for high-resolution separation. libretexts.orghawachhplccolumn.com The choice of stationary and mobile phases in chromatography is crucial for effective separation and depends on the chemical properties of the target compound. welch-us.com For this compound, reversed-phase C18 chromatography and reversed-phase C18 HPLC using a gradient of acetonitrile (B52724) in water have been employed in the purification process. acs.orgescholarship.org Optimizing solvent systems, such as using ethyl acetate (B1210297)/hexane gradients, can improve yield and reduce impurities. Coupling chromatography with LC-MS can also provide real-time monitoring during the purification process.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation Research

The structural elucidation of this compound relies heavily on advanced spectroscopic and analytical techniques to determine its complex molecular architecture, including the connectivity of atoms and their spatial arrangement.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., COSY, HSQC, HMBC, ROESY) for Stereochemical and Positional Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. Multi-dimensional NMR techniques provide detailed information about the connectivity and spatial relationships between atoms. Detailed NMR analysis is crucial for elucidating the structures of cyanosporasides. nih.gov

COSY (COrrelated SpectroscopY) : This 2D NMR experiment reveals protons that are J-coupled, typically through two or three bonds, indicating direct or near-direct connectivity within the molecule. princeton.edusdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC is a 2D NMR experiment that shows correlations between protons and the carbons to which they are directly attached (one-bond connectivity). princeton.edusdsu.educolumbia.edu Edited HSQC can differentiate between CH/CH₃ and CH₂ groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is a 2D NMR experiment that reveals correlations between protons and carbons separated by multiple bonds, typically two to four bonds. princeton.edusdsu.educolumbia.edu This technique is particularly useful for establishing connectivity between different parts of a molecule and for identifying quaternary carbons. columbia.edumagritek.com Long-range HMBC correlations were used to establish the position of functional groups in cyanosporaside analogues. nih.gov

ROESY (Rotating frame Overhauser Enhancement SpectroscopY) : ROESY is a 2D NMR experiment that provides "through-space" correlations between protons that are spatially close to each other, regardless of the number of bonds separating them. princeton.edumagritek.com This is invaluable for determining the relative stereochemistry and conformation of a molecule. nih.govmagritek.com ROESY experiments were used to deduce the relative stereochemistry of cyanosporaside C. nih.gov

The combination of these multi-dimensional NMR techniques allows for comprehensive assignment of proton and carbon signals and the determination of the relative stereochemistry of the molecule. sdsu.edu

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an analytical technique that measures the mass-to-charge ratio of ions with high accuracy, typically to several decimal places. copernicus.orgsavemyexams.comlibretexts.org This high precision allows for the determination of the elemental composition and thus the molecular formula of a compound. savemyexams.comlibretexts.org

High-resolution mass spectrometry was used in the structural elucidation of cyanosporasides C-E. nih.gov For novel analogues like cyanosporaside F, HRMS provided the molecular formula based on the pseudomolecular ion. nih.gov HRMS is crucial for confirming the molecular weight and elemental composition, which are fundamental steps in the structural characterization of a new natural product. acs.org The combination of accurate mass measurements and isotopic patterns obtained from HRMS can significantly reduce the uncertainty in determining the correct molecular formula. copernicus.org

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a valuable tool for determining the absolute configuration of chiral molecules like this compound. CD spectroscopy measures the differential absorption of left and right circularly polarized light by an optically active substance. libretexts.orgrsc.org Analysis of the CD spectroscopic data of this compound and its analogues has been used to deduce their absolute configurations. nih.gov For instance, comparison of the CD spectra of different cyanosporasides has revealed identical absolute configurations for their aglycones. nih.gov

X-ray Crystallography as a Validation Method

X-ray crystallography is a powerful technique that can provide unambiguous determination of the atomic and molecular structure of a crystalline compound, including its absolute configuration. sciencemuseum.org.ukwikipedia.org While obtaining suitable crystals can be challenging, X-ray crystallography serves as a critical validation method for structural elucidation and stereochemical assignments made by other techniques. researchgate.net In some cases, X-ray analysis of cyanosporaside derivatives has been successful in confirming their structures and absolute configurations, sometimes aided by the presence of heavier atoms like chlorine which enhance diffraction anisotropy. researchgate.net

Mosher's Analysis for Stereochemistry

Mosher's analysis, also known as the modified Mosher's method, is a widely used NMR-based technique for determining the absolute configuration of chiral secondary alcohols and amines. escholarship.orgacs.org This method involves derivatization of the chiral center with Mosher's acid chloride (MTPA-Cl) to form diastereomeric esters. escholarship.orgacs.org Analysis of the NMR chemical shift differences (Δδ) in the 1H NMR spectra of these diastereomers allows for the assignment of the absolute configuration of the original chiral center. Mosher's analysis has been applied in the stereochemical characterization of cyanosporaside analogues. nih.govresearchgate.net For example, Mosher analysis has been used to deduce the absolute configuration of specific positions within the cyanosporaside structure. nih.gov

Addressing Spectral Data Discrepancies and Validation Strategies

Discrepancies in spectral data, such as variations in chemical shifts in NMR spectra, can arise from factors like solvent effects or instrument calibration. To address such discrepancies and validate structural elucidations, researchers employ several strategies. Multi-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are crucial for resolving complex spin systems, assigning proton and carbon signals accurately, and determining relative stereochemistry. acs.org Cross-validation with independent methods like X-ray crystallography, when feasible, provides a strong confirmation of the assigned structure and stereochemistry. researchgate.net Replicating experiments under standardized conditions is also critical to ensure the reliability of spectral data. Furthermore, comparing spectral data with reported values for known compounds and their analogues helps in identifying potential inconsistencies and validating the proposed structure. nih.govacs.org

Chemical Synthesis Strategies for Cyanosporaside a and Its Aglycons

Total Synthesis Approaches

Total synthesis efforts towards Cyanosporaside A and its aglycons have explored both stepwise construction of the core skeleton and biomimetic routes inspired by proposed biosynthetic pathways. nih.govresearchgate.net

Stepwise Construction of the Core Carbon Skeleton

One approach to the synthesis of the cyanosporaside core involves the stepwise construction of the carbon skeleton followed by functionalization. A key strategy in this regard has been the development of a rhodium-catalyzed cascade reaction to assemble the cyclopenta[a]indene (B11921763) core. researchgate.net This method provides a route to the foundational ring system of cyanosporasides A and B. researchgate.net

Biomimetic Synthetic Routes Inspired by Biosynthetic Hypotheses

Inspired by the hypothesized enediyne biosynthetic origin of cyanosporasides, biomimetic synthetic routes have been developed. nih.govresearchgate.netlincoln.ac.uk The proposed biosynthesis involves the cycloaromatization of a bicyclic nine-membered enediyne precursor. nih.govnih.govresearchgate.netrsc.orgresearcher.life Biomimetic total synthesis has successfully generated cyanosporaside aglycons from a single enediyne precursor through site-selective hydrochlorination of a p-benzyne intermediate. nih.govresearchgate.netlincoln.ac.uk This approach provides support for the enediyne origin and the mechanism of chlorine incorporation. nih.govresearchgate.net

Key Methodologies in Core Framework Assembly

Several key methodologies have been employed in the assembly of the cyanosporaside core framework, addressing the challenges posed by its fused bicyclic structure and stereochemical complexity. researchgate.net

Rhodium-Catalyzed Carbonylative Cyclization for Cyclopenta[a]indene Core

A significant methodology for constructing the cyclopenta[a]indene core is the rhodium-catalyzed carbonylative cyclization. researchgate.netacs.orgnih.gov Treatment of a specific precursor, 3-(2-ethynylphenyl)prop-2-ynyl benzenesulfinate, with [RhCl(CO)₂]₂ under a CO atmosphere induces a sequence of reactions. researchgate.netacs.orgnih.gov This includes a 2,3-sigmatropic rearrangement followed by a [2+2+1] carbonylative ring-closing reaction, efficiently forming the 8-(phenylsulfonyl)-1H-cyclopent[a]inden-2-one skeleton in high yield. researchgate.netacs.orgnih.gov

Table 1: Rhodium-Catalyzed Carbonylative Cyclization Conditions

StepCatalyst/ReagentTemperatureYield
Rh-catalyzed cyclization[RhCl(CO)₂]₂ (2.5 mol%)40°C89%

Data compiled from search results. researchgate.netacs.orgnih.gov

Stereochemical Resolution Techniques (e.g., Lipase-Mediated Optical Resolution)

Achieving the correct stereochemistry, particularly at the quaternary stereocenter at C-3a, is crucial for the synthesis of this compound. Stereochemical resolution techniques, such as lipase-mediated optical resolution, have been successfully applied. researchgate.netacs.orgnih.govwikipedia.orgmdpi.comnih.gov Using enzymes like Pseudomonas cepacia lipase, enantiomeric purity at the 3a-position can be achieved. researchgate.netacs.orgnih.gov Acetylation of the resolved alcohol yields an intermediate that serves as the core for cyanosporasides A and B. This enzymatic approach provides a method for obtaining the desired enantiomer of the core structure. researchgate.netacs.orgnih.gov

Table 2: Lipase-Mediated Optical Resolution

TechniqueEnzymeOutcome
Lipase-mediated resolutionPseudomonas cepacia lipaseAchieves enantiomeric purity

Data compiled from search results. researchgate.netacs.orgnih.gov

Enediyne Cycloaromatization in Synthetic Contexts

Enediyne cycloaromatization, particularly the Bergman cyclization, is a key transformation in the proposed biosynthesis of cyanosporasides and has been utilized in synthetic strategies. nih.govresearchgate.netlincoln.ac.ukresearcher.lifersc.orgprinceton.edu This reaction involves the thermal or induced cyclization of an enediyne to generate a highly reactive p-benzyne diradical intermediate. nih.govresearchgate.netlincoln.ac.ukrsc.org In the context of cyanosporaside synthesis, this diradical intermediate undergoes site-selective hydrochlorination, leading to the formation of the chlorinated cyclopenta[a]indene core of the aglycons. nih.govresearchgate.netlincoln.ac.uk Biomimetic syntheses have demonstrated that the regioselectivity of chlorination can be influenced by reaction conditions, leading to different cyanosporaside aglycons. nih.gov

Table 3: Enediyne Cycloaromatization in Synthesis

ProcessIntermediateKey TransformationRelevance to Cyanosporaside
Enediyne cycloaromatizationp-benzyne diradicalCyclization and trappingForms chlorinated core

Data compiled from search results. nih.govresearchgate.netlincoln.ac.ukresearcher.lifersc.orgprinceton.edu

Site-Selective Hydrochlorination of p-Benzyne Intermediates

A biomimetic approach to the synthesis of cyanosporaside aglycons has been developed, centered around the site-selective hydrochlorination of a p-benzyne intermediate. This strategy is inspired by the proposed enediyne biosynthetic pathway of these natural products, which are believed to arise from the cycloaromatization of a bicyclic nine-membered enediyne precursor. researcher.liferesearchgate.net

The key step in this synthetic strategy involves the spontaneous transannulation of a synthesized bicyclic enediyne precursor, which generates a reactive p-benzyne diradical intermediate. researchgate.netresearchgate.net This transient benzenoid species then undergoes 1,4 hydrochlorination. researchgate.netresearchgate.net Crucially, the regioselectivity of this hydrochlorination is dictated by the reaction conditions employed, specifically the nature of the chlorine source. researchgate.netresearchgate.net

Under organochlorine conditions, chlorination predominantly occurs at the C-5 position of the cyclopenta[a]indene framework, leading to the formation of the aglycons corresponding to cyanosporasides A and F. researchgate.net In contrast, utilizing chloride-salt conditions promotes chlorination at the C-7 position, yielding the aglycons of cyanosporasides B and C. researchgate.net This differential reactivity provides a regiodivergent route to these distinct aglycons from a single enediyne precursor. researchgate.netresearchgate.net

Empirical studies have provided insights into the site selectivity of the p-benzyne intermediate, which has been calculated to exist as a ground-state triplet diradical. researcher.liferesearchgate.netresearchgate.net The reactivity of this diradical with various sources of hydrogen, chlorine, and chloride has been investigated, revealing the factors that govern the observed regiochemical outcomes in the hydrochlorination step. researcher.liferesearchgate.net This represents a notable instance of diradical-controlled regioselectivity in the synthesis of natural products.

The following table summarizes the observed regioselectivity based on the hydrochlorination conditions:

Hydrochlorination ConditionsMajor Chlorination SiteResulting Aglycons
Organochlorine ConditionsC-5This compound/F
Chloride-Salt ConditionsC-7Cyanosporaside B/C

This biomimetic approach, leveraging the site-selective hydrochlorination of a p-benzyne intermediate, has successfully culminated in the first regiodivergent total synthesis of the aglycons of cyanosporasides A/F and B/C, as well as cyanosporasides D and E. researchgate.netresearchgate.net

Investigation of Structure Activity Relationships Sar for Cyanosporaside a Analogues

Design and Synthesis of Cyanosporaside Derivatives and Analogues

The design and synthesis of cyanosporaside derivatives and analogues are crucial for SAR studies. Synthetic efforts have focused on accessing the core structure and introducing variations to explore the impact of different functional groups and structural features. Two primary areas for modification are the glycosidic moiety and the chlorinated cyclopenta[a]indene (B11921763) core. Biomimetic approaches, inspired by the hypothesized enediyne biosynthetic origin of cyanosporasides, have been developed for the synthesis of cyanosporaside aglycons. plos.orgmazums.ac.irresearchgate.net This approach involves the cycloaromatization of a bicyclic nine-membered enediyne precursor. plos.orgresearchgate.net

Structural Modifications of the Glycosidic Moiety

Modifications to the glycosidic moiety of cyanosporaside A can impact its solubility, stability, and interaction with biological targets. While detailed reports on the synthesis and SAR of a wide range of synthetic glycosidic analogues are limited in the provided sources, the isolation of naturally occurring cyanosporasides with variations in the hexose (B10828440) group, such as the C-2' N-acetylcysteamine functionalized hexose group found in cyanosporaside F, indicates that the sugar portion is amenable to structural changes. nih.gov Research suggests prioritizing analogues with modified glycosidic bonds, such as C-6 methylation or the addition of acyl groups, as a strategy to potentially enhance bioavailability while retaining activity. mdpi.com The glycosylation of the aglycon is a step in the synthesis of cyanosporaside D and E analogues. mdpi.com

Modifications of the Chlorinated Cyclopenta[a]indene Core

The chlorinated cyclopenta[a]indene core is a key structural feature of this compound, and modifications to this portion are expected to significantly influence its biological activity. The biomimetic synthesis of cyanosporaside aglycons has demonstrated that the position of the chlorine atom on the cyclopenta[a]indene core can be controlled by reaction conditions. plos.orgresearchgate.net Site-selective hydrochlorination of a p-benzyne intermediate, generated from an enediyne precursor, can lead to chlorination at C-5, yielding the aglycon of cyanosporasides A and F, or at C-7, yielding the aglycon of cyanosporasides B and C. plos.orgresearchgate.net This regioselectivity in chlorination represents a natural variation within the cyanosporaside family and highlights the importance of the chlorine position for potential SAR. Synthetic strategies have also explored the stepwise construction of the core carbon skeleton followed by functionalization. plos.org

Evaluation of Analogues for Modified Biological Activities

The biological activities of cyanosporaside analogues are evaluated to understand the impact of structural modifications. This compound and related cyanosporasides have been tested for antibacterial and cytotoxic activities. researchgate.net However, in some assays, this compound itself has shown weak or no activity, for instance, against resistant bacterial strains like MRSA, VREF, and ARCA, and weak activity against certain cancer cell lines like HCT-116. researchgate.net

While specific detailed data tables comparing the biological activities of a large panel of synthetic this compound analogues are not extensively provided in the search results, the isolation and characterization of natural variants like cyanosporasides C-F suggest that structural changes, particularly in the glycosidic moiety, can occur naturally. nih.gov SAR studies on other natural product classes with complex structures, such as ciguatoxins and enediyne antibiotics, demonstrate that even subtle structural changes can significantly impact biological activity. mazums.ac.irresearchgate.net These studies often involve evaluating analogues in various bioassays, including cytotoxicity tests and assays targeting specific biological pathways. mazums.ac.irresearchgate.net

Computational Approaches for Predicting Structural Analogues with Enhanced Bioavailability

Computational approaches play an increasingly important role in drug discovery and can be used to predict the properties of structural analogues, including their bioavailability. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools are valuable for filtering candidate compounds based on their predicted pharmacokinetic properties. plos.orgmazums.ac.irresearchgate.netnih.govnih.govjonuns.commdpi.commazums.ac.ir

Mechanistic Studies and in Vitro Biological Activity Investigations of Cyanosporaside a

Cellular and Molecular Mechanism of Action Research

Understanding the cellular and molecular mechanisms of action provides crucial insights into how a compound exerts its biological effects. For Cyanosporaside A, research has touched upon its potential to induce DNA damage and its interactions with proteins nih.govnih.govnih.gov.

DNA Damaging Potential via Diradical Formation (General to Enediynes)

This compound has been proposed to derive from a nine-membered enediyne precursor escholarship.orgoup.com. Enediynes are a class of natural products known for their potent cytotoxic activity, primarily mediated by their ability to induce DNA damage oup.comtaylorandfrancis.com. The core structure of enediynes contains two triple bonds separated by a double bond, often within a nine- or ten-membered ring taylorandfrancis.com. This strained structure can undergo a process called Bergman cycloaromatization, triggered by chemical or physical stimuli taylorandfrancis.comresearchgate.net. This reaction yields a highly reactive 1,4-benzenoid diradical intermediate escholarship.orgtaylorandfrancis.comresearchgate.net.

This diradical species is capable of abstracting hydrogen atoms from the deoxyribose backbone of DNA oup.comtaylorandfrancis.com. This abstraction leads to DNA strand breaks, including single-strand breaks (SSBs) and double-strand breaks (DSBs), which are particularly difficult for cells to repair and are largely responsible for the cytotoxicity of enediynes oup.comtaylorandfrancis.com. While the DNA-damaging aspect is a key feature of enediynes, controlling the initiation of diradical formation has been a challenge in their clinical development due to potential toxicity to healthy cells taylorandfrancis.com. The proposed enediyne origin of this compound suggests that a similar DNA-damaging mechanism via diradical formation could contribute to its biological activity escholarship.org.

Protein Interaction Studies (e.g., Prediction of Protein-Ligand Interactions)

Protein-ligand interactions are fundamental to many biological processes and are key targets for therapeutic intervention nih.govnih.govosu.edu. Studies, including in-silico approaches like molecular docking, can predict how a small molecule like this compound might bind to target proteins mdpi.commazums.ac.ir.

Limited in-silico studies have suggested that this compound may have the potential to inhibit ATP-Binding Cassette (ABC) transporters mazums.ac.ir. ABC transporters are membrane proteins that play a significant role in the efflux of various substrates, including many chemotherapy drugs, and their overexpression is often associated with multidrug resistance (MDR) in cancer cells mazums.ac.ir. Predicting protein-ligand interactions through computational methods can provide initial insights into potential biological targets and mechanisms, warranting further in vitro and in vivo validation mdpi.commazums.ac.ir.

In Vitro Cellular Activity Profiling

In vitro cellular activity profiling involves testing the effects of a compound on various cell lines in a laboratory setting to assess its potential biological applications, such as anticancer or antimicrobial properties nih.govresearchgate.neteucast.org.

Cytotoxicity Assessment Methodologies in Cancer Cell Lines (e.g., HCT-116)

Cytotoxicity assessment is a common method to evaluate the potential of a compound to kill cancer cells waocp.org. Various cancer cell lines are used for this purpose, including HCT-116 human colon carcinoma cells nih.govwaocp.orgresearchgate.net. Methodologies for assessing cytotoxicity typically involve exposing cancer cells to different concentrations of the compound and measuring cell viability after a specific incubation period waocp.org.

Assays such as the MTT assay are frequently employed to quantify cell viability waocp.org. The results are often expressed as an IC50 value, which is the concentration of the compound required to inhibit cell growth by 50% waocp.org. Limited testing has shown that this compound exhibits weak cytotoxicity against human colon carcinoma HCT-116 cells with an IC50 of 30 μg/mL nih.govescholarship.org. Other compounds isolated from marine actinomycetes have also been tested against HCT-116 cells, showing a range of cytotoxic activities nih.govscispace.comdntb.gov.uamdpi.com. For example, salinosporamide A displayed potent in vitro cytotoxicity against HCT-116 with an IC50 value of 11 ng/mL mdpi.com. Lucentamycins A and B also showed significant in vitro cytotoxicity against HCT-116 with IC50 values of 0.20 and 11 μM, respectively mdpi.com.

Data on the cytotoxicity of this compound against HCT-116 cells is presented in the table below:

CompoundCell LineIC50 (μg/mL)Source Organism
This compoundHCT-11630Salinispora pacifica

Antimicrobial Screening Methodologies (e.g., MIC assays, Disk Diffusion)

Antimicrobial screening is conducted to determine if a compound can inhibit the growth of microorganisms such as bacteria or fungi nih.gov. Common methodologies include Minimum Inhibitory Concentration (MIC) assays and disk diffusion tests nih.govnih.govresearchgate.net.

MIC assays involve exposing microorganisms to a range of compound concentrations to determine the lowest concentration that inhibits visible growth nih.gov. The disk diffusion method involves placing paper disks impregnated with the compound onto an agar (B569324) plate inoculated with the microorganism; the presence and size of a clear zone around the disk indicate antimicrobial activity nih.govwikipedia.org. While these methods are standard for assessing antimicrobial activity, specific data on the antimicrobial screening of this compound was not prominently available in the searched literature. Some related marine actinomycete compounds have shown no significant antibiotic activity nih.gov.

Assays for Target-Specific Enzyme Inhibition (e.g., Kinase Inhibition)

Target-specific enzyme inhibition assays are used to determine if a compound can block the activity of a particular enzyme nih.gov. Kinase inhibition assays, for instance, assess the ability of a compound to inhibit the activity of kinases, which are enzymes that play crucial roles in many cellular signaling pathways and are often implicated in diseases like cancer nih.govresearchgate.net.

Assays such as Fluorescence Resonance Energy Transfer (FRET)-based kinase assays or ADP-Glo Kinase Assays can be used to measure enzyme activity in the presence and absence of the inhibitor nih.govresearchgate.netnih.gov. These assays can help determine the potency of the inhibitor, often expressed as an IC50 value for enzyme inhibition, and can provide insights into the mechanism of inhibition (e.g., competitive or non-competitive) nih.govdomainex.co.uk. While the general methodologies for enzyme inhibition assays, including kinase inhibition, are well-established, specific data regarding target-specific enzyme inhibition studies for this compound were not a primary focus of the search results.

Application of 3D Cell Culture Models for in vitro Studies

Three-dimensional (3D) cell culture models represent a significant advancement over traditional two-dimensional (2D) systems for in vitro studies, offering a more physiologically relevant environment that better mimics in vivo conditions. mdpi.comsigmaaldrich.com These models allow for cell differentiation and complexity that is not fully captured in 2D cultures. mdpi.com The application of 3D cell culture technology enables the generation of uniform, reproducible, and functional spheroids and organoids that can mimic the structure, function, and architecture of cells in vivo. celvivo.com This closer resemblance to real-world conditions is crucial for obtaining more accurate and reproducible research outcomes and can help bridge the gap between 2D in vitro studies and in vivo experiments. celvivo.combiorxiv.org

3D cell cultures can be established using various methods, broadly classified as scaffold-based or non-scaffold-based techniques. sigmaaldrich.com Scaffold-based methods often utilize extracellular matrix (ECM) materials, such as polysaccharides, to support 3D cell growth and mimic cell-to-cell and cell-to-ECM interactions. biorxiv.orgnih.gov These models facilitate the study of complex cellular signals and interactions that are not reproducible in 2D conditions. sigmaaldrich.com

The advantages of using 3D cell culture in mechanistic and biological activity investigations include the ability to study drug metabolism more effectively, with enhanced expression of relevant enzymes like CYP. sigmaaldrich.com They also provide better data for predicting drug resistance, as demonstrated by studies where alkylating agents showed comparable resistance in 3D cultures to that observed in in vivo tumors. sigmaaldrich.com Furthermore, 3D models can be valuable for studying viral pathogenesis, including viral growth, infection, and pathogen-host interactions, potentially with reduced hazard levels. sigmaaldrich.com

While the provided search results discuss the general applications and advantages of 3D cell culture models in various research areas, including drug testing and disease modeling, specific detailed research findings on the application of 3D cell culture models specifically for this compound were not found within the provided snippets. However, the established benefits of 3D culture in mimicking in vivo environments and providing more relevant biological responses suggest their potential utility in future in vitro investigations of this compound's biological activities and mechanisms of action.

Computational Predictions of Molecular Interactions and Target Identification

Computational strategies play a crucial role in predicting the molecular targets and potential off-target effects of compounds like this compound. These methods can involve a combination of techniques, including molecular docking, machine learning models trained on chemogenomic databases, and validation using experimental methods such as Surface Plasmon Resonance (SPR). Recent advancements in tools like AlphaFold2 are also contributing to the prediction of protein-ligand interactions. bioinfoquant.com

Molecular Docking Simulations for Protein Targets (e.g., ABC Transporters, Viral Proteases)

Molecular docking is a widely used computational technique in drug design to gain insights into the biochemical interactions between compounds and their therapeutic targets. chemrevlett.com This method predicts the preferred orientation of a ligand (such as this compound) when bound to a protein target, allowing for the estimation of binding affinity and the identification of key interaction residues. chemrevlett.com

Molecular docking simulations have been applied to study the interaction of various compounds with important protein targets, including ABC transporters and viral proteases. chemrevlett.comfrontiersin.orgnih.govnih.govnih.gov

ABC Transporters: ABC transporters are a superfamily of membrane proteins involved in the transport of a wide range of substrates across cell membranes, including many therapeutic agents. frontiersin.orgnih.gov They play a significant role in cell detoxification and can contribute to multidrug resistance. frontiersin.orgnih.govmdpi.com Molecular docking has been used to study the interaction of compounds with ABC transporters to understand their efflux mechanisms and potential for overcoming drug resistance. frontiersin.orgnih.govnih.gov For instance, docking simulations have been employed to predict the binding regions and substrate specificity of ABCB transporters. nih.gov These computational predictions can be validated by experimental tests such as ATPase assays. nih.gov Studies have shown good agreement between docking predictions and experimentally determined substrate specificities for certain ABCB transporters. nih.gov

Viral Proteases: Viral proteases are essential enzymes for the replication of viruses, making them attractive targets for antiviral drug development. chemrevlett.comnih.govfrontiersin.org Molecular docking is frequently used to screen compound libraries and evaluate their potential inhibitory activity against viral proteases by predicting binding poses and affinities. chemrevlett.comnih.govmdpi.com Examples include docking studies evaluating compounds as potential inhibitors for dengue virus proteases and SARS-CoV-2 proteases. chemrevlett.comnih.govmdpi.com These studies aim to identify compounds that can effectively bind to the active site of viral proteases and inhibit their function. chemrevlett.commdpi.com

While the provided search results highlight the general application of molecular docking to ABC transporters and viral proteases, specific docking studies involving this compound and these particular target classes were not found. However, given this compound's nature as a natural product, applying molecular docking to predict its interactions with relevant ABC transporters (which can affect compound efflux and cellular accumulation) and viral proteases (if exploring potential antiviral activities) would be a logical step in understanding its mechanism of action and identifying potential therapeutic targets.

Machine Learning Models for Chemogenomic Data Analysis

Machine learning (ML) models are increasingly used in chemogenomics to analyze large datasets of chemical compounds and their biological activities, enabling the prediction of compound-target interactions and the identification of potential drug candidates. nih.govnih.govcazencott.infochemrxiv.org These models can be trained on chemogenomic databases to predict the targets of newly discovered molecules or to build predictive models for virtual screening. nih.govnih.govchemrxiv.org

ML methods such as support vector machines (SVM), random forests (RF), and neural networks (NNs), including deep learning, have been applied to model chemogenomic data. nih.gov The availability of large-scale compound activity and genomics data from high-throughput screening (HTS) has fueled the increased use of ML in this field. nih.gov

ML models can computationally predict interactions between chemical compounds and panels of biological targets based on large databases containing compounds with annotated biological activities. nih.gov This allows for the generation of chemogenomic models that can be used for tasks like activity prediction and scaffold hopping. nih.gov Automated frameworks have been developed for the curation of chemogenomics data and the development of QSAR models for virtual screening using ML. chemrxiv.org

In the context of natural products like this compound, ML models can be used to predict potential protein targets based on its chemical structure and existing bioactivity data of similar compounds. A recent study highlights the use of ML models to predict protein targets for bioactive compounds from cyanobacteria, the source organism of this compound, based on their chemical descriptors. nih.gov This approach involves calculating molecular descriptors for compounds and using them to train ML models to identify promising protein targets for therapeutic applications. nih.gov

While the search results mention the application of ML in chemogenomics and for predicting targets of cyanobacteria compounds, specific studies detailing the application of ML models specifically for this compound were not found. However, the established methodologies suggest that ML could be a valuable tool for predicting this compound's potential targets and biological activities based on its chemical structure and related compounds.

Surface Plasmon Resonance (SPR) for Binding Assay Validation

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure molecular interactions in real time. nih.govharvard.edunih.gov It is a valuable tool for validating predictions made by computational methods, such as molecular docking and machine learning, by experimentally determining the binding affinity and kinetics between a compound and its potential target protein. nih.govharvard.edubioduro.com

SPR works by immobilizing one molecule (the ligand, typically a protein) on a sensor chip and measuring the binding of a second molecule (the analyte, such as this compound) as it flows over the surface. harvard.edunih.gov The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. harvard.edunih.gov This allows for real-time monitoring of the association and dissociation of the molecules. harvard.edu

SPR experiments can provide quantitative data on binding kinetics (association rate constant, ka, and dissociation rate constant, kd) and binding equilibrium (equilibrium dissociation constant, KD). nih.govharvard.edu The KD value is a measure of the binding affinity, with lower values indicating stronger binding. nih.gov

SPR is widely used in drug discovery to characterize the binding of small molecules to protein targets, assess binding specificity, and rank compounds based on their affinity. bioduro.com Recent advancements include cell-based SPR microscopy (SPRM), which combines cell culture and imaging techniques with biophysical assays to measure binding interactions in a more physiological context. drugtargetreview.com

The search results indicate that SPR is a standard method for validating computational predictions of molecular interactions. While no specific data on SPR experiments with this compound were found, SPR would be the appropriate experimental technique to validate the binding predictions made through molecular docking or machine learning approaches for this compound and its predicted protein targets.

AlphaFold2 Applications in Protein-Ligand Interaction Prediction

AlphaFold2 is an artificial intelligence system developed by DeepMind that has made significant breakthroughs in predicting protein structures with high accuracy based solely on their amino acid sequences. bioinfoquant.com Building upon this, AlphaFold3 has further advanced capabilities to predict the structures of protein complexes and their interactions with other molecules, including ligands, DNA, and RNA. isomorphiclabs.com

AlphaFold2's ability to accurately predict protein structures has significant implications for drug discovery, making protein targets more accessible for computational studies like virtual screening and molecular docking. bioinfoquant.comresearchgate.net While AlphaFold2 primarily focuses on protein structure prediction, its internal representations have been explored for predicting ligand-binding sites. biorxiv.org Models like AF2BIND leverage the pairwise representation of AlphaFold2 to predict small-molecule binding residues in a target protein. biorxiv.org

AlphaFold3 specifically addresses the prediction of interactions between proteins and ligands, achieving high accuracy in predicting drug-like interactions. isomorphiclabs.com This capability is valuable for understanding how potential drug molecules like this compound might bind to their protein targets and can inform drug design efforts. isomorphiclabs.com The AlphaFold Protein Structure Database provides access to millions of predicted protein structures, which can serve as targets for docking and interaction studies. bioinfoquant.com For proteins not in the database, researchers can generate predictions using available open-source code or tools. bioinfoquant.com

While AlphaFold2 and AlphaFold3 are powerful tools for predicting protein structures and interactions, and their applications in drug discovery are being explored, specific research findings detailing the application of AlphaFold2 or AlphaFold3 specifically for predicting interactions involving this compound were not found in the provided search results. However, these tools represent a cutting-edge approach that could be applied in future studies to predict the 3D structures of potential protein targets of this compound and model their interactions at a molecular level.

Advanced Research Directions and Biotechnological Applications

Bioengineering of Cyanosporaside Biosynthesis

The biosynthetic origin of cyanosporasides is linked to enediyne polyketide precursors, a class of compounds known for their potent biological activities. Understanding and manipulating the biosynthetic pathways of cyanosporasides offer opportunities for bioengineering efforts aimed at improving production or creating structural analogs. Studies involving the cloning, sequencing, and mutagenesis of cyanosporaside biosynthetic gene clusters from marine actinomycetes like Salinispora pacifica and Streptomyces sp. have provided genetic evidence supporting their enediyne origin. This research has also begun to reveal the molecular basis for the functionalization steps, such as nitrile and glycosyl modifications, observed in cyanosporasides. acs.orgnih.govnih.gov These insights are crucial for developing strategies to bioengineer these pathways. acs.orgnih.govnih.gov

Genetic Engineering for Enhanced Production or Diversification

Genetic engineering approaches hold significant promise for manipulating the production of cyanosporaside A and generating structural diversity. The identification and characterization of the approximately 50 kb cyanosporaside biosynthetic gene clusters (BGCs) in producing bacteria provide a foundation for such manipulations. acs.orgnih.govnih.gov By targeting specific genes within these clusters, researchers can explore strategies to enhance the yield of this compound or introduce modifications that lead to the production of novel analogs. For instance, studies have shown that inactivating specific genes, such as the conserved enediyne epoxide hydrolase cyaF, can abolish the production of known cyanosporasides, directly linking these genes to the biosynthetic pathway. nih.gov This understanding allows for targeted genetic modifications to potentially upregulate production or channel precursors towards specific structural variants. The comparative analysis of homologous BGCs in different strains can also highlight genetic variations that contribute to observed differences in cyanosporaside production and diversification. acs.orgnih.gov

Precursor-Directed Biosynthesis and Mutasynthesis Approaches

Precursor-directed biosynthesis and mutasynthesis are valuable strategies for generating structural diversity in natural products like this compound. While specific detailed examples for this compound using these methods were not extensively highlighted in the search results, the principles applied to related natural products from marine actinomycetes, such as salinosporamide A, demonstrate the potential. mdpi.comnih.govrsc.orgresearchgate.net Precursor-directed biosynthesis involves feeding synthetic or non-natural precursors to the producing organism, which can then be incorporated into the biosynthetic pathway to yield modified end products. Mutasynthesis combines genetic engineering with precursor feeding, typically involving mutations in biosynthetic genes that block the production of the natural product, followed by feeding of modified precursors that the engineered pathway can process. These techniques can lead to the generation of novel cyanosporaside analogs with potentially altered biological activities.

Addressing Research Challenges in Cyanosporaside Synthesis and Study

Research into this compound, like many complex natural products, faces several challenges, particularly concerning its synthesis and ensuring consistent quality in research materials.

Batch-to-Batch Variability in Synthesis and Quality Control Protocols

Ensuring consistent batch-to-batch quality and yield in the synthesis and isolation of this compound can be a significant challenge. Natural product isolation from microbial fermentation can be influenced by numerous factors, including subtle variations in growth conditions, media composition, and fermentation parameters. frontiersin.org While the provided search results did not offer specific details on overcoming batch-to-batch variability for this compound synthesis or isolation, the broader context of natural product research from marine actinomycetes points to the general need for robust fermentation protocols and stringent quality control measures. mdpi.com Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are essential for monitoring product purity and consistency between batches. nih.gov Developing standardized fermentation and purification protocols is crucial for minimizing variability and ensuring reliable supplies of this compound for research purposes.

Broader Implications for Natural Product Discovery and Chemical Diversity

The study of this compound and its biosynthetic pathway has broader implications for the discovery of new natural products and the understanding of chemical diversity in marine microorganisms. Cyanosporasides are derived from marine actinomycetes, a group of bacteria recognized as a prolific source of structurally diverse and biologically active secondary metabolites. frontiersin.orgmdpi.commdpi.comresearchgate.net The discovery of the enediyne origin of cyanosporasides highlights the potential for marine actinomycetes to produce complex and unusual chemical scaffolds. acs.orgnih.govnih.gov

Q & A

Q. How can multi-omics approaches (proteomics, metabolomics) elucidate this compound’s systemic effects in complex models?

  • Methodological Answer: Integrate untargeted metabolomics (LC-QTOF-MS) with phosphoproteomics (TMT labeling). Use pathway enrichment tools (e.g., MetaboAnalyst, STRING) to map cross-omics interactions. Validate findings in CRISPR-edited cell lines to confirm target involvement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyanosporaside A
Reactant of Route 2
Cyanosporaside A

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.